molecular formula C16H23ClFN3S B5820535 1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B5820535
M. Wt: 343.9 g/mol
InChI Key: UCWHVPCJJWTGEL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a thiourea derivative featuring a 3-chloro-4-fluorophenyl group and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) moiety. Thioureas are characterized by their NH groups, which act as hydrogen bond donors, enabling interactions with biological targets or crystal lattice structures . The TMP group contributes steric bulk and conformational rigidity due to its four methyl substituents, which may influence solubility, stability, and binding specificity.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClFN3S/c1-15(2)8-11(9-16(3,4)21-15)20-14(22)19-10-5-6-13(18)12(17)7-10/h5-7,11,21H,8-9H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWHVPCJJWTGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

The compound is synthesized through a reaction involving thiourea derivatives and aromatic halides. The presence of halogen atoms in the phenyl ring is crucial for its biological activity. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17ClF N3S
  • Molecular Weight : 287.80 g/mol

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria range from 2 to 32 µg/mL . Additionally, it has demonstrated effectiveness against biofilm formation in methicillin-resistant strains of Staphylococcus epidermidis.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2 - 32
Pseudomonas aeruginosa2 - 32
Methicillin-resistant S. epidermidisInhibits biofilm formation

Anticancer Activity

The compound also shows promising anticancer activity. It has been tested against several cancer cell lines including colon (SW480, SW620), prostate (PC3), and leukemia (K562). The IC50 values for these cell lines are notably low, indicating high efficacy:

Cell LineIC50 (µM)
SW480≤10
SW620≤10
PC3≤10
K562≤10

Mechanistically, the compound induces apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this thiourea derivative exhibits antioxidant activity. It has shown a high reducing potential when evaluated using various assays such as DPPH and ABTS .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The thiourea group forms hydrogen bonds with target substrates in bacterial cells, disrupting vital cellular processes such as DNA replication and protein synthesis .
  • Cytotoxic Mechanism : The compound's ability to induce apoptosis involves the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antioxidant Mechanism : By scavenging free radicals, the compound reduces oxidative stress within cells, contributing to its protective effects against cellular damage .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in clinical settings:

  • A study published in MDPI reported that derivatives similar to this thiourea exhibited significant cytotoxicity against multiple cancer types with IC50 values ranging from 1.5 to 10 µM .
  • Another investigation demonstrated that compounds containing thiourea moieties could reverse treatment resistance in certain cancer cell lines, enhancing their therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea exhibit significant anticancer properties. For instance, studies have shown that thiourea derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chloro and fluoro substituents enhances the compound's interaction with biological targets, potentially leading to improved efficacy against tumors.

Antimicrobial Properties

Thiourea derivatives have also been investigated for their antimicrobial activities. The compound may possess inhibitory effects against a range of bacterial and fungal pathogens. Its mechanism of action could involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for pathogen survival.

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.

Material Science

In addition to biological applications, this compound can be utilized in material science for synthesizing novel polymers or coatings with specific properties. Its thiourea functionality can participate in various chemical reactions, making it suitable for creating materials with tailored characteristics.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines.
Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations determined.
Drug DevelopmentHighlighted as a promising scaffold for developing targeted anticancer therapies due to its bioactivity profile.

Comparison with Similar Compounds

Hydrogen Bonding and Crystal Packing

The thiourea group in the target compound enables hydrogen bonding, similar to bis-TMP naphthalimide’s N–H⋯O interactions . However, the TMP group’s steric bulk likely limits π-stacking, as observed in bis-TMP naphthalimide, where bulky substituents force T-shaped π-interactions instead of planar stacking .

Catalytic and Reactive Properties

Unlike TEMPO-IL, which leverages the TMP-derived nitroxide radical for oxidation, the thiourea derivative lacks redox-active groups.

Steric and Electronic Effects

The TMP group’s methyl substituents confer rigidity and lipophilicity, a feature shared with the methacrylate derivative (). However, the thiourea’s electron-withdrawing chloro-fluorophenyl group may enhance acidity of NH protons, strengthening H-bonding compared to non-thiourea analogs .

Critical Analysis of Evidence

  • Structural Insights: provides crystallographic data for bis-TMP naphthalimide, highlighting steric and H-bonding effects relevant to the target compound.
  • Functional Diversity : TEMPO-IL () exemplifies TMP’s adaptability in catalysis, whereas the methacrylate derivative () demonstrates its utility in polymer chemistry. The thiourea derivative bridges these domains, combining H-bond capacity with steric control.
  • Limitations: No direct evidence exists for the target compound’s biological activity. Inferences are drawn from analogs, necessitating further experimental validation.

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea with high purity?

A two-step approach is commonly employed:

Intermediate Synthesis : React 3-chloro-4-fluoroaniline with thiophosgene to form the isothiocyanate intermediate.

Coupling Reaction : Introduce 2,2,6,6-tetramethylpiperidin-4-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous DCM or THF.
Critical Considerations :

  • Use Schlenk techniques to exclude moisture.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization of this thiourea derivative be validated?

Combine experimental and computational methods:

  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths (e.g., C=S bond ~1.68 Å) and intramolecular hydrogen bonding (N–H···S) .
  • Spectroscopy :
    • FT-IR : Confirm thiourea C=S stretch at ~1250–1350 cm⁻¹ .
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.8 ppm) and piperidinyl CH₂ groups (δ 1.2–1.5 ppm) .
  • DFT Calculations : Compare computed vibrational frequencies and NMR chemical shifts with experimental data to validate assignments .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement at 340 nm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

  • Case Study : If NMR data conflicts with X-ray results (e.g., unexpected dihedral angles), perform:
    • Conformational Analysis : Use DFT (B3LYP/6-311++G**) to model rotamers and compare their NMR shifts with experimental values.
    • Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate solvent-induced shifts .
  • Validation : Overlay experimental and simulated spectra to identify dominant conformers .

Q. What strategies optimize reaction conditions for higher yields?

  • Factorial Design : Use a 2³ factorial matrix to screen variables (temperature, solvent polarity, catalyst loading). Example factors:

    FactorLow LevelHigh Level
    Temperature25°C60°C
    SolventDCMTHF
    Catalyst (Et₃N)1 eq.2 eq.
  • Response Surface Methodology (RSM) : Model interactions to predict optimal conditions (e.g., 45°C, THF, 1.5 eq. Et₃N) .

Q. How can AI-driven tools enhance mechanistic studies of this compound?

  • Reaction Pathway Prediction : Deploy quantum mechanics/machine learning (QM/ML) hybrid models (e.g., using COMSOL Multiphysics) to simulate intermediates and transition states.
  • Dynamic Process Optimization : Integrate real-time HPLC data with AI algorithms to adjust reaction parameters (e.g., pH, stoichiometry) during synthesis .

Q. What approaches elucidate structure-activity relationships (SAR) for this thiourea derivative?

  • Pharmacophore Modeling : Map electronic (MEP surfaces) and steric features (Hirshfeld analysis) to correlate with bioactivity.
  • Analog Synthesis : Modify substituents (e.g., replace Cl with CF₃) and compare IC₅₀ values in enzyme assays.
  • MD Simulations : Track ligand-protein binding stability (e.g., RMSD < 2 Å over 100 ns) to identify critical interactions .

Q. How can conflicting bioassay results be addressed?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity measurements.
  • Positive/Negative Controls : Include reference compounds and vehicle-only groups to validate assay integrity .

Methodological Frameworks

Challenge Recommended Approach Key References
Synthetic impuritiesGradient HPLC (C18 column, acetonitrile/water)
Ambiguous NMR signalsDEPT-135 and 2D HSQC experiments
Low catalytic efficiencyImmobilized enzyme reactors (e.g., lipase-PMMA beads)
Computational cost reductionFragment-based DFT (e.g., ONIOM method)

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